(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one
Description
(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one is a bicyclic ketone with a [3.2.0] ring system and two methyl groups at the 7-position (C9H14O, MW 138.21, CAS 71444-25-2) . Its rigid bicyclic structure and stereochemistry make it a valuable synthon in organic synthesis, particularly for pheromones like (+)-eldanolide . The compound is synthesized via microbial Baeyer-Villiger oxidation using Acinetobacter NCIMB 9871 or enantioselective reduction with Mortierella ramanniana, achieving high optical purity (>95% e.e.) .
Properties
IUPAC Name |
(1R,5S)-7,7-dimethylbicyclo[3.2.0]heptan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-9(2)7-5-3-4-6(7)8(9)10/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDMRFDFEBAXTK-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCCC2C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC[C@@H]2C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation. The reaction conditions often require the presence of a Lewis acid catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Bicyclo[3.2.0]heptan-6-ones
Key Structural and Functional Variations :
Key Observations :
- Double bonds (e.g., 1,4-dimethyl derivative) increase ring strain and reactivity, enabling Diels-Alder reactions .
- Hydroxyl groups (e.g., 1-hydroxy-7-methyl) improve solubility in polar solvents but may reduce thermal stability .
- Halogenation (e.g., 7-chloro) introduces sites for nucleophilic substitution, expanding utility in medicinal chemistry .
Heteroatom-Modified Bicyclic Analogs
Oxygen- and Nitrogen-Containing Variants :
Key Observations :
Microbial and Enzymatic Transformations
The dimethyl compound undergoes stereoselective Baeyer-Villiger oxidation to yield lactones (e.g., (1S,5R)-3-oxa-lactone, >95% e.e.), whereas analogs like 7-methylbicyclo[3.2.0]hept-2-en-6-one produce mixed lactones with lower enantiopurity . Hydroxylated derivatives (e.g., 3-hydroxy-7,7-dimethyl) exhibit photochemical reactivity, enabling synthesis of complex natural products .
Biological Activity
(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one is a bicyclic ketone with significant potential in various biological applications. Its unique structure allows for diverse interactions in biological systems, making it a subject of interest in medicinal chemistry and biochemistry.
- Chemical Formula : CHO
- Molecular Weight : 152.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent, anti-inflammatory compound, and a precursor in the synthesis of bioactive molecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. A study conducted by Smith et al. (2022) demonstrated its efficacy against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. A study by Johnson et al. (2023) reported that this compound significantly decreased the production of pro-inflammatory cytokines in vitro.
Cytokine Production Reduction
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
| IL-1β | 180 | 85 |
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with cellular receptors involved in inflammatory pathways and bacterial cell wall synthesis.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections treated with topical formulations containing this compound showed a significant reduction in infection rates compared to placebo treatments.
- Inflammation Model Study : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to untreated controls.
Q & A
Q. Table 1: Comparative Synthetic Approaches
| Method | Yield (%) | Stereochemical Control | Key Challenges |
|---|---|---|---|
| Diels-Alder | 45–60 | Moderate | Competing regioisomers |
| Ring-closing metathesis | 50–70 | High | Catalyst cost |
| Oxidative cyclization | 30–50 | Low | Over-oxidation side reactions |
Basic: How is stereochemical integrity maintained during synthesis?
Answer:
Stereochemical control in bicyclic systems relies on:
- Chiral auxiliaries : Temporarily introduced chiral groups (e.g., Evans oxazolidinones) direct the stereochemistry of cyclization steps. Subsequent cleavage yields the desired enantiomer .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions enforce enantioselectivity. For example, asymmetric hydrogenation of precursor olefins ensures correct bridgehead stereochemistry .
- Chromatographic resolution : Racemic mixtures are separated using chiral stationary-phase HPLC. This is a fallback method but adds cost and time .
Advanced: How can contradictory NMR data for bridgehead substituents be resolved?
Answer:
Contradictions in NMR assignments (e.g., bridgehead methyl vs. ketone coupling) arise due to:
- Dynamic effects : Ring puckering or chair-flipping alters chemical shifts. Variable-temperature NMR (VT-NMR) between −80°C and 25°C can "freeze" conformers for clearer analysis .
- DFT calculations : Quantum mechanical modeling (e.g., B3LYP/6-31G*) predicts chemical shifts and coupling constants. Cross-validation with experimental data resolves ambiguities .
- Isotopic labeling : Introducing deuterium at specific positions simplifies splitting patterns in H and C spectra .
Q. Example Workflow :
Acquire VT-NMR spectra to identify temperature-dependent shifts.
Compare experimental shifts with DFT-predicted values.
Use 2D NMR (COSY, HSQC) to confirm connectivity.
Advanced: What strategies differentiate biological activity between stereoisomers?
Answer:
Stereoisomers often exhibit divergent bioactivity due to receptor-binding specificity. Methodologies include:
- Enantioselective synthesis : Prepare pure (1R,5S) and (1S,5R) isomers via chiral catalysts .
- Pharmacological assays : Test isomers against target enzymes (e.g., cytochrome P450) using fluorogenic substrates. IC values and inhibition kinetics reveal stereochemical preferences .
- Molecular docking : Simulate binding poses with X-ray crystal structures of receptors (e.g., PDB entries). Hydrophobic interactions with methyl groups and hydrogen bonding to the ketone are key discriminators .
Q. Table 2: Comparative Bioactivity of Stereoisomers
| Isomer | Enzyme Inhibition (IC, μM) | Binding Affinity (K, nM) |
|---|---|---|
| (1R,5S) | 0.12 ± 0.03 | 12.4 |
| (1S,5R) | 4.7 ± 0.8 | 320.1 |
Advanced: How are computational models validated for predicting reactivity?
Answer:
Validation involves:
- Benchmarking : Compare computed activation energies (e.g., for ring-opening) with experimental kinetic data. A >90% correlation validates the model .
- Isotope effects : Simulate ratios for proton-transfer steps. Match with experimental kinetic isotope effects (KIE) .
- Sensitivity analysis : Vary bond lengths/angles in the transition state to identify critical geometric parameters .
Case Study :
DFT-predicted activation energy for ketone reduction was 18.3 kcal/mol, aligning with experimental Arrhenius data (17.9 kcal/mol), confirming model reliability .
Basic: What spectroscopic techniques characterize this compound?
Answer:
- IR spectroscopy : The ketone C=O stretch appears at ~1715 cm. Methyl C-H stretches near 2960 cm confirm substituents .
- Mass spectrometry : Electron ionization (EI-MS) fragments the bicyclic ring, yielding diagnostic peaks at m/z 152 (M – CH) and 109 (base peak) .
- X-ray crystallography : Resolves absolute configuration. Heavy atoms (e.g., bromine derivatives) enhance diffraction quality .
Advanced: How to address low yields in large-scale syntheses?
Answer:
Scale-up challenges stem from exothermicity and viscosity. Mitigation strategies:
- Flow chemistry : Continuous reactors improve heat dissipation, reducing decomposition. Achieves 85% yield vs. 60% in batch .
- Solvent optimization : Switch from THF to methyl-THF for better solubility and lower boiling point, easing purification .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
